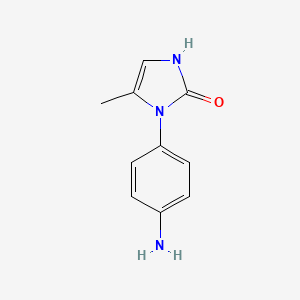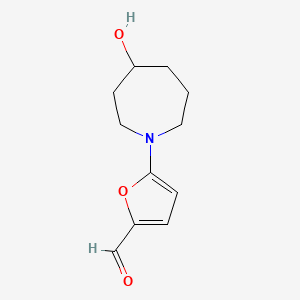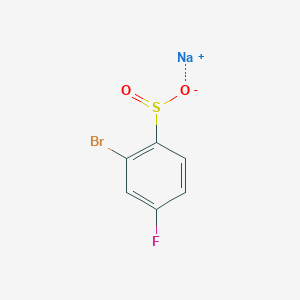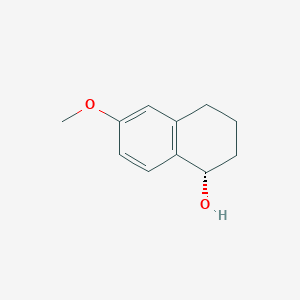
1-Chloroethane-1-sulfinyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloroethane-1-sulfinyl chloride is an organic compound with the molecular formula C₂H₄Cl₂OS. It is a colorless liquid that is used as an intermediate in various chemical syntheses. This compound is known for its reactivity and is often utilized in the preparation of other chemical compounds.
Méthodes De Préparation
1-Chloroethane-1-sulfinyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethanesulfinyl chloride with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
1-Chloroethane-1-sulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form ethanesulfinyl compounds.
Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Chloroethane-1-sulfinyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in the preparation of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloroethane-1-sulfinyl chloride involves its reactivity with various nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the electron-withdrawing nature of the sulfinyl group, which makes the chlorine atom more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
1-Chloroethane-1-sulfinyl chloride can be compared with other similar compounds such as 1-chloroethane-1-sulfonyl chloride and ethanesulfinyl chloride. While all these compounds contain the sulfinyl or sulfonyl group, this compound is unique due to its specific reactivity and the types of reactions it undergoes. The presence of the chlorine atom in the compound also distinguishes it from other sulfinyl compounds, making it a valuable intermediate in various chemical syntheses.
Propriétés
Formule moléculaire |
C2H4Cl2OS |
|---|---|
Poids moléculaire |
147.02 g/mol |
Nom IUPAC |
1-chloroethanesulfinyl chloride |
InChI |
InChI=1S/C2H4Cl2OS/c1-2(3)6(4)5/h2H,1H3 |
Clé InChI |
QTHCWFBWPNLYHS-UHFFFAOYSA-N |
SMILES canonique |
CC(S(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



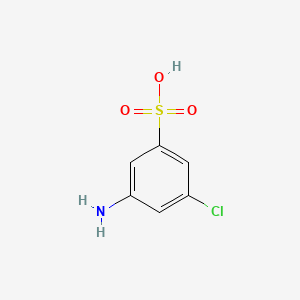

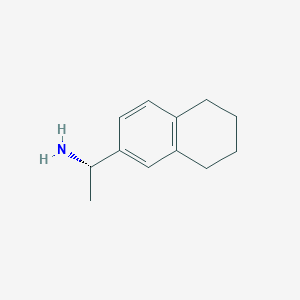

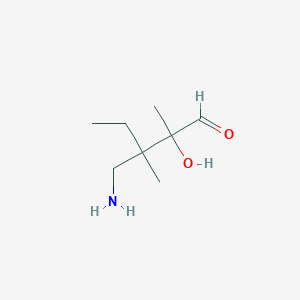
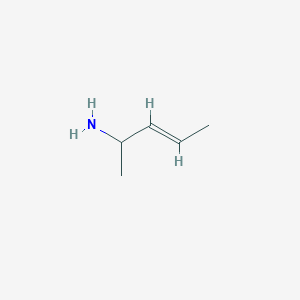
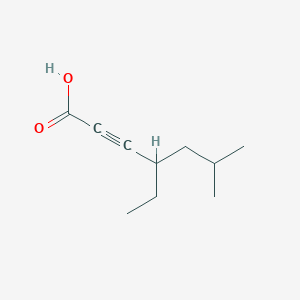
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)

